molecular formula C20H26N4 B2459870 N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896849-74-4

N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2459870
CAS No.: 896849-74-4
M. Wt: 322.456
InChI Key: UTXBIYKQQJHIRX-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 5: A tert-butyl group, contributing steric hindrance and lipophilicity.
  • Position 7: A butan-2-yl amine moiety, influencing solubility and hydrogen-bonding capacity.

Below, we compare its features with similar compounds, emphasizing substituent effects on physicochemical and biological properties.

Properties

IUPAC Name

N-butan-2-yl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4/c1-6-14(2)22-18-12-17(20(3,4)5)23-19-16(13-21-24(18)19)15-10-8-7-9-11-15/h7-14,22H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXBIYKQQJHIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted hydrazine and a β-ketoester can lead to the formation of the pyrazole ring, which is then further reacted with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Anti-Cancer Activity

N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting tumor cell proliferation. Preliminary studies indicate that this compound can affect various cancer cell lines:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating key signaling pathways involved in cell growth and survival .

Anti-Inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile in treating inflammatory diseases .

Anti-Microbial Properties

Recent studies have highlighted the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. It has demonstrated activity against various bacterial strains and could be a candidate for developing new antimicrobial agents .

Case Study 1: Anti-Cancer Research

In a study focused on the anti-cancer properties of pyrazolo[1,5-a]pyrimidines, researchers synthesized a series of compounds related to this compound and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy against specific cancer types.

Case Study 2: Anti-Microbial Efficacy

Another investigation assessed the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study utilized disc diffusion methods to evaluate antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects that warrant further exploration for clinical applications.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions 3, 5, 7) Molecular Weight Key Biological Activity (if reported) Reference ID
N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-Ph, 5-tBu, 7-(butan-2-yl) 348.37* Not explicitly reported
5-Methyl-N-(3-methylbutyl)-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-Ph, 5-Me, 7-(3-methylbutyl), 2-CF₃ 362.40 Not reported
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine 3-Ph, 5-Me, 7-(sec-butyl), 2-Me 294.40 Not reported
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-F-Ph), 5-(4-OMe-Ph), 7-(pyridin-2-ylmethyl) ~450 (estimated) Anti-mycobacterial (MIC: 0.5–2 µg/mL)
5-tert-Butyl-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine 3-(4-Cl-Ph), 5-tBu, 7-(isopropyl) ~380 (estimated) Not reported

*Calculated based on molecular formula C₁₈H₁₉F₃N₄ .

Substituent Effects on Activity

  • Anti-Mycobacterial Activity : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) and polar amines (e.g., pyridin-2-ylmethyl) exhibit potent activity (MIC: 0.5–2 µg/mL) . The tert-butyl group in the target compound may enhance membrane permeability but reduce solubility.

Comparison with Triazolo[1,5-a]pyrimidine Derivatives

Triazolo[1,5-a]pyrimidines share a similar fused-ring system but differ in nitrogen arrangement.

Table 2: Triazolo[1,5-a]pyrimidine Analogs

Compound Name Substituents Molecular Weight Activity Reference ID
DSM265 (2-(1,1-difluoroethyl)-5-methyl-N-[4-(pentafluorosulfanyl)phenyl] 5-Me, 7-(SF₅-Ph), 2-(1,1-difluoroethyl) 344.20 Antimalarial (DHODH inhibitor)
N-(4-Methoxyphenethyl)-5-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-(pyridin-3-yl), 7-(4-OMe-phenethyl) ~370 (estimated) Anti-tubercular (screened)

Key Differences

  • Ring System : Pyrazolo[1,5-a]pyrimidines (e.g., target compound) have two adjacent nitrogen atoms, whereas triazolo[1,5-a]pyrimidines (e.g., DSM265) have three, altering electronic properties and binding modes.
  • Biological Targets : Triazolo derivatives like DSM265 target dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum , whereas pyrazolo analogs in inhibit mycobacterial growth.

Solubility and Lipophilicity

  • Trifluoromethyl groups (e.g., in ) enhance metabolic stability but may introduce toxicity risks.

Biological Activity

N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H26N4
  • Molecular Weight : 322.45 g/mol
  • Structural Representation : The compound features a pyrazolo[1,5-a]pyrimidine core with a butan-2-yl and tert-butyl substituent, contributing to its pharmacological profile.

Research indicates that this compound acts primarily as an inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a critical process in synaptic vesicle recycling and receptor-mediated signaling. Inhibition of AAK1 has been linked to enhanced neurite outgrowth and modulation of various signaling pathways associated with neurodegenerative diseases and psychiatric disorders .

Antiviral Properties

One notable application of this compound is its antiviral activity. Studies have shown that it exhibits inhibitory effects against HIV replication. The mechanism involves the disruption of viral entry into host cells by interfering with the cellular machinery required for viral fusion and entry .

Neuroprotective Effects

The compound has also demonstrated neuroprotective properties. By inhibiting AAK1, it enhances the signaling pathways of neurotrophic factors such as Neuregulin-1, which are vital for neuronal survival and growth. This property suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and schizophrenia .

Study 1: AAK1 Inhibition and Neurite Outgrowth

In a study conducted by Kuai et al., the inhibition of AAK1 led to increased expression of ErbB4 and subsequent neurite outgrowth in PC12 cells. This finding underscores the role of this compound as a potential therapeutic agent in promoting neuronal regeneration .

Study 2: Antiviral Efficacy Against HIV

A separate investigation focused on the antiviral efficacy of this compound against HIV. The results indicated significant inhibition of viral replication at micromolar concentrations, highlighting its potential as a lead compound for developing new antiviral therapies .

Comparative Biological Activity Table

Activity Mechanism Reference
AAK1 InhibitionEnhances neurite outgrowth via ErbB4 signalingKuai et al., 2011
Antiviral ActivityDisrupts HIV entry mechanismsStudy on HIV
Neuroprotective EffectsModulates neurotrophic factor signalingKuai et al., 2011

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